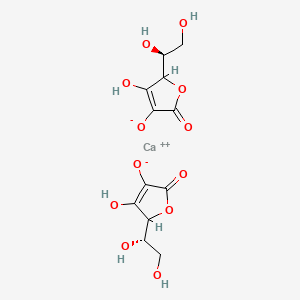
Calcium 5-((S)-1,2-dihydroxyethyl)-3-hydroxy-4-oxo-4,5-dihydrofuran-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium 5-((S)-1,2-dihydroxyethyl)-3-hydroxy-4-oxo-4,5-dihydrofuran-2-olate is a complex organic compound that features a calcium ion coordinated with a furanone derivative. This compound is notable for its unique structure, which includes multiple hydroxyl groups and a furanone ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 5-((S)-1,2-dihydroxyethyl)-3-hydroxy-4-oxo-4,5-dihydrofuran-2-olate typically involves the reaction of a furanone derivative with a calcium salt under controlled conditions. One common method includes the use of calcium chloride and the furanone derivative in an aqueous solution, followed by careful pH adjustment and temperature control to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated pH and temperature control systems to ensure consistent product quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium 5-((S)-1,2-dihydroxyethyl)-3-hydroxy-4-oxo-4,5-dihydrofuran-2-olate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The furanone ring can be reduced under specific conditions to form dihydrofuran derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification or etherification reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
Calcium 5-((S)-1,2-dihydroxyethyl)-3-hydroxy-4-oxo-4,5-dihydrofuran-2-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential role in cellular signaling and as a calcium ionophore.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialized polymers and as an additive in certain manufacturing processes
Wirkmechanismus
The mechanism of action of Calcium 5-((S)-1,2-dihydroxyethyl)-3-hydroxy-4-oxo-4,5-dihydrofuran-2-olate involves its ability to chelate calcium ions, thereby influencing various biochemical pathways. The compound can modulate calcium-dependent enzymes and signaling pathways, affecting cellular processes such as muscle contraction, neurotransmitter release, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Calcium gluconate
- Calcium lactate
- Calcium carbonate
Uniqueness
Compared to these similar compounds, Calcium 5-((S)-1,2-dihydroxyethyl)-3-hydroxy-4-oxo-4,5-dihydrofuran-2-olate is unique due to its specific structure, which allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities. Its multiple hydroxyl groups and furanone ring provide additional sites for chemical modification, making it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C12H14CaO12 |
|---|---|
Molekulargewicht |
390.31 g/mol |
IUPAC-Name |
calcium;2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate |
InChI |
InChI=1S/2C6H8O6.Ca/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5?;/m00./s1 |
InChI-Schlüssel |
BLORRZQTHNGFTI-DDZDWLNUSA-L |
Isomerische SMILES |
C([C@@H](C1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H](C1C(=C(C(=O)O1)[O-])O)O)O.[Ca+2] |
Kanonische SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


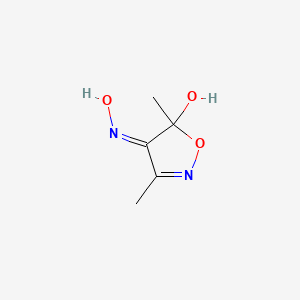
![(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
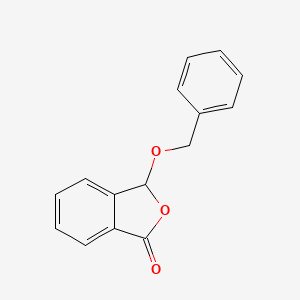
![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)
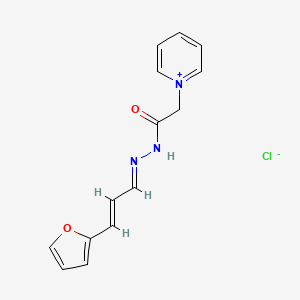

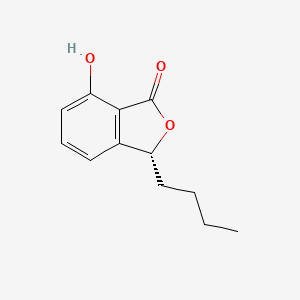
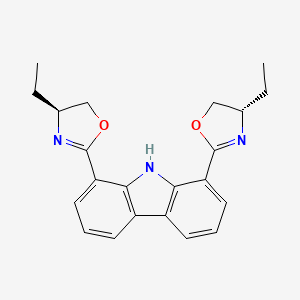


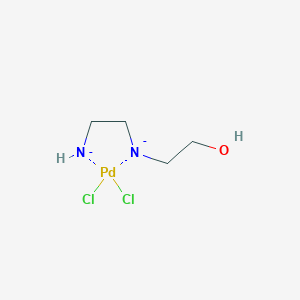
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)

